molecular formula C18H22ClN11O3 B133410 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) CAS No. 144176-48-7

5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide)

Cat. No. B133410
M. Wt: 475.9 g/mol
InChI Key: PSGDLBVKPATNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) is a chemical compound that has gained significant attention in scientific research in recent years. It is a derivative of amiloride, a potassium-sparing diuretic that is commonly used to treat hypertension and congestive heart failure. This derivative has been synthesized to study its potential applications in various scientific fields.

Scientific Research Applications

The compound has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been shown to inhibit the activity of the Na+/H+ exchanger isoform 1 (NHE1), which is involved in the regulation of intracellular pH and cell volume. This inhibition has been studied in the context of cancer research, as NHE1 is overexpressed in many cancer cells and contributes to their survival and growth. The compound has also been used in the study of the renin-angiotensin-aldosterone system (RAAS), which is involved in the regulation of blood pressure and fluid balance.

Mechanism Of Action

The mechanism of action of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) involves the inhibition of NHE1 activity. NHE1 is a membrane protein that exchanges extracellular Na+ for intracellular H+ and plays a crucial role in the regulation of intracellular pH and cell volume. The compound binds to the extracellular domain of NHE1 and blocks its activity, leading to a decrease in intracellular pH and cell volume.

Biochemical And Physiological Effects

The compound has been shown to have various biochemical and physiological effects. Inhibition of NHE1 activity by the compound results in a decrease in intracellular pH and cell volume, which can lead to cell death. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, the compound has been shown to decrease blood pressure by inhibiting the RAAS.

Advantages And Limitations For Lab Experiments

The compound has several advantages for lab experiments, including its specificity for NHE1 and its ability to inhibit cell migration and invasion. However, its limitations include its potential toxicity and the need for further research to determine its optimal concentration for specific experiments.

Future Directions

There are several future directions for the study of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide). These include further investigation of its potential applications in cancer research, the development of more potent derivatives, and the study of its effects on other ion channels, transporters, and receptors. Additionally, the compound could be used in the development of new drugs for the treatment of hypertension and congestive heart failure.
Conclusion:
In conclusion, 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) is a chemical compound that has significant potential for scientific research. Its specificity for NHE1 and its ability to inhibit cell migration and invasion make it a valuable tool for the study of cancer and other diseases. Further research is needed to determine its optimal concentration for specific experiments and to explore its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) involves the reaction of amiloride with 4''-azidosalicylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at room temperature. The reaction produces the amide bond between the two compounds, resulting in the formation of the derivative.

properties

CAS RN

144176-48-7

Product Name

5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide)

Molecular Formula

C18H22ClN11O3

Molecular Weight

475.9 g/mol

IUPAC Name

3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[(E)-[(4-azido-2-hydroxybenzoyl)hydrazinylidene]methyl]-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C18H22ClN11O3/c1-9(2)30(6-5-20)16-14(19)25-13(15(21)26-16)18(33)23-8-24-28-17(32)11-4-3-10(27-29-22)7-12(11)31/h3-4,7-9,31H,5-6,20H2,1-2H3,(H2,21,26)(H,28,32)(H,23,24,33)

InChI Key

PSGDLBVKPATNTL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)/N=C\NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N

SMILES

CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)NC=NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N

Canonical SMILES

CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)N=CNNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N

synonyms

5-(N-2'-aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide)

Origin of Product

United States

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